molecular formula C4H7N5O2 B14380500 N~2~-Hydroxy-5-nitroso-1H-pyrrole-2,3,4-triamine CAS No. 88097-82-9

N~2~-Hydroxy-5-nitroso-1H-pyrrole-2,3,4-triamine

Cat. No.: B14380500
CAS No.: 88097-82-9
M. Wt: 157.13 g/mol
InChI Key: GYLZIDJEZKWBDZ-UHFFFAOYSA-N
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Description

N~2~-Hydroxy-5-nitroso-1H-pyrrole-2,3,4-triamine is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The compound also features nitroso and hydroxy functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Hydroxy-5-nitroso-1H-pyrrole-2,3,4-triamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles .

Industrial Production Methods

Industrial production of N2-Hydroxy-5-nitroso-1H-pyrrole-2,3,4-triamine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-Hydroxy-5-nitroso-1H-pyrrole-2,3,4-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N~2~-Hydroxy-5-nitroso-1H-pyrrole-2,3,4-triamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications, such as antimicrobial and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N2-Hydroxy-5-nitroso-1H-pyrrole-2,3,4-triamine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of the nitroso and hydroxy groups allows for unique interactions with biological molecules, contributing to its diverse range of effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-Hydroxy-5-nitroso-1H-pyrrole-2,3,4-triamine is unique due to the combination of its functional groups and the specific arrangement of atoms within its structure. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88097-82-9

Molecular Formula

C4H7N5O2

Molecular Weight

157.13 g/mol

IUPAC Name

N-(3,4-diamino-5-nitroso-1H-pyrrol-2-yl)hydroxylamine

InChI

InChI=1S/C4H7N5O2/c5-1-2(6)4(9-11)7-3(1)8-10/h7-8,10H,5-6H2

InChI Key

GYLZIDJEZKWBDZ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=C1N)N=O)NO)N

Origin of Product

United States

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